molecular formula C22H29NO B14214511 1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine CAS No. 823179-60-8

1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine

Cat. No.: B14214511
CAS No.: 823179-60-8
M. Wt: 323.5 g/mol
InChI Key: TYEZMOOWRXZEPA-UHFFFAOYSA-N
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Description

1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a methoxy group and a tetramethylpiperidine moiety

Preparation Methods

The synthesis of 1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for π-π interactions with aromatic residues in proteins, while the methoxy and tetramethylpiperidine groups contribute to the compound’s overall binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:

The uniqueness of 1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

823179-60-8

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-[(2-phenylphenyl)methoxy]piperidine

InChI

InChI=1S/C22H29NO/c1-21(2)15-10-16-22(3,4)23(21)24-17-19-13-8-9-14-20(19)18-11-6-5-7-12-18/h5-9,11-14H,10,15-17H2,1-4H3

InChI Key

TYEZMOOWRXZEPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OCC2=CC=CC=C2C3=CC=CC=C3)(C)C)C

Origin of Product

United States

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